8-Bromo-6-chlorochroman-4-amine
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Overview
Description
8-Bromo-6-chlorochroman-4-amine is a chemical compound with the molecular formula C9H9BrClNO. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The presence of bromine and chlorine atoms at the 8th and 6th positions, respectively, along with an amine group at the 4th position, makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chlorochroman-4-amine typically involves multi-step organic reactions. One common method is the bromination and chlorination of chroman-4-amine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chlorochroman-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
8-Bromo-6-chlorochroman-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chlorochroman-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chlorochroman-4-amine
- 8-Bromo-6-chlorochroman-4-one
- 6,8-Dibromo-chroman-4-amine
Uniqueness
8-Bromo-6-chlorochroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C9H9BrClNO |
---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
8-bromo-6-chloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrClNO/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4,8H,1-2,12H2 |
InChI Key |
BRLUFYJYSFLGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2Br)Cl |
Origin of Product |
United States |
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